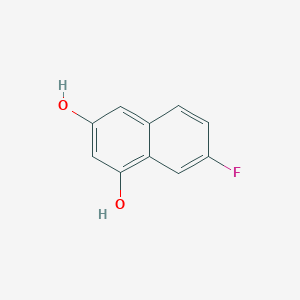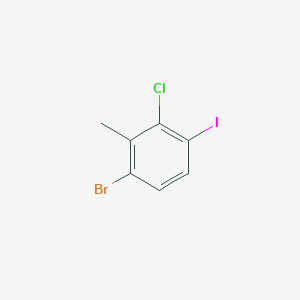
4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzamide moiety.
Mecanismo De Acción
Target of Action
The primary target of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is Fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of amide bonds in certain signaling lipids, most notably the endocannabinoid anandamide .
Mode of Action
This inhibition could lead to an accumulation of the enzyme’s substrates in the cell, potentially altering cellular signaling .
Biochemical Pathways
The inhibition of Fatty-acid amide hydrolase 1 can affect several biochemical pathways. Most notably, it can impact the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory . By inhibiting the breakdown of anandamide, this compound could potentially enhance the signaling of the endocannabinoid system .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles . The metabolism and elimination of these compounds can vary, but they generally undergo hepatic metabolism and renal excretion .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by the endocannabinoid system. Potential effects could include analgesia, reduced inflammation, and alterations in mood and memory .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . Additionally, individual variations in metabolism and excretion rates can also influence the compound’s efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate to form a key trifluoromethyl-containing intermediate . This intermediate is then reacted with appropriate reagents to form the final benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Bis(5-(Trifluoromethyl)pyridin-2-yl)amine: This compound features a similar trifluoromethyl-pyridine structure and is used in supramolecular chemistry and catalysis.
Fluazifop: A herbicide containing a trifluoromethyl group, used for its selective action against grasses.
Uniqueness: 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is unique due to its specific combination of the trifluoromethyl-pyridine and benzamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-5-6-11(18-7-10)8-1-3-9(4-2-8)12(17)19/h1-7H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNROCMCYXMTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














